4-chloro-3,5-dimethyl-2-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol
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Overview
Description
- This compound is a complex organic molecule with a distinctive structure. Let’s break it down:
- The core structure consists of a phenol ring (a six-membered aromatic ring with an -OH group attached) substituted with various functional groups.
- The substituents include:
- A chloro group (Cl) at position 4.
- Two methyl groups (CH₃) at positions 3 and 5.
- An imine group (N=C) attached to a benzoxazole ring (a fused five-membered and six-membered ring system containing nitrogen and oxygen atoms).
- A nitro group (NO₂) at position 6.
- Overall, this compound exhibits interesting electronic and steric properties due to its unique arrangement of functional groups.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Scientific Research Applications
Chemistry: Investigating novel synthetic methodologies and reactivity patterns.
Biology: Studying its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Exploring potential pharmaceutical applications (e.g., anticancer agents, enzyme inhibitors).
Industry: Developing new materials or catalysts.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. For instance:
- If it’s an enzyme inhibitor, it might bind to the active site and disrupt enzymatic function.
- If it’s an anticancer agent, it could interfere with cell division or induce apoptosis.
- Detailed studies are needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
- Similar compounds could include other nitrophenols, benzoxazoles, or imine-containing molecules.
- Highlighting its uniqueness:
- The combination of the benzoxazole-imine and nitrophenol moieties is relatively rare.
- Its specific arrangement of functional groups sets it apart from structurally related compounds.
Remember that this compound’s properties and applications are still an active area of research, and further studies will enhance our understanding.
Properties
Molecular Formula |
C23H18ClN3O4 |
---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
4-chloro-3,5-dimethyl-2-[[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-6-nitrophenol |
InChI |
InChI=1S/C23H18ClN3O4/c1-12-5-4-6-18-20(12)26-23(31-18)15-7-9-16(10-8-15)25-11-17-13(2)19(24)14(3)21(22(17)28)27(29)30/h4-11,28H,1-3H3 |
InChI Key |
WVHKKIKIKBSWKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3=CC=C(C=C3)N=CC4=C(C(=C(C(=C4O)[N+](=O)[O-])C)Cl)C |
Origin of Product |
United States |
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